molecular formula C22H29N3O2S B3591560 4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

Cat. No.: B3591560
M. Wt: 399.6 g/mol
InChI Key: RGMBPWYGNZFLNB-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using various spectroscopic techniques like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility in various solvents, and spectral properties .

Mechanism of Action

If the compound is a drug, this would involve detailing how it interacts with biological systems to exert its effects .

Safety and Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

Properties

IUPAC Name

4-methoxy-N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-24-11-13-25(14-12-24)15-19-18-5-3-4-6-20(18)28-22(19)23-21(26)16-7-9-17(27-2)10-8-16/h7-10H,3-6,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMBPWYGNZFLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide
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4-methoxy-N-{3-[(4-methyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide

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